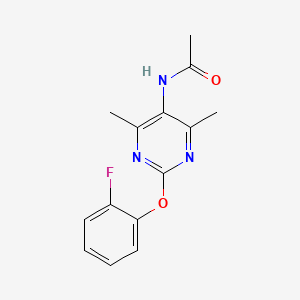

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide

Description

N-(2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide is a pyrimidine derivative featuring a 2-fluorophenoxy substituent at the 2-position and methyl groups at the 4- and 6-positions of the pyrimidine ring.

Properties

IUPAC Name |

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c1-8-13(18-10(3)19)9(2)17-14(16-8)20-12-7-5-4-6-11(12)15/h4-7H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIATLZBYDBQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide typically involves the reaction of 2-fluorophenol with 4,6-dimethyl-2-chloropyrimidine under basic conditions to form the intermediate 2-(2-fluorophenoxy)-4,6-dimethylpyrimidine. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide. The compound has been evaluated against various cancer cell lines, demonstrating significant growth inhibition.

- Cell Lines Tested :

- SNB-19

- OVCAR-8

- NCI-H460

- A549

In vitro studies revealed percent growth inhibitions (PGIs) of up to 86.61% against SNB-19 and 85.26% against OVCAR-8, indicating strong anticancer activity .

Medicinal Chemistry

This compound serves as a lead compound for the development of new anticancer agents. Its structural analogs are being synthesized and tested for enhanced efficacy and reduced toxicity.

Agrochemical Potential

The compound's structural characteristics suggest potential applications in agrochemicals, particularly as antifungal agents. Preliminary studies indicate that derivatives of this compound may exhibit antifungal properties against plant pathogens .

Case Studies

- Anticancer Studies : A study published in ACS Omega demonstrated the synthesis and evaluation of similar pyrimidine derivatives, revealing promising anticancer activities comparable to established chemotherapeutics .

- Agrochemical Research : Research on trifluoromethyl pyrimidine derivatives has shown that they possess antifungal activity against various pathogens affecting crops, suggesting that this compound could be explored further in agricultural applications .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Anticancer | Significant growth inhibition in multiple cancer cell lines (up to 86.61%) |

| Agrochemical | Potential antifungal properties against plant pathogens |

| Medicinal Chemistry | Lead compound for developing new anticancer agents |

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity to these targets, while the pyrimidine ring facilitates its incorporation into biological systems. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Crystallographic and Physicochemical Properties

- Hydrogen Bonding: The dihydrate analog forms extensive intermolecular hydrogen bonds (O–H···O/N and N–H···O), stabilizing its monoclinic crystal lattice .

- Crystal Packing: The diethylamino and diazenyl groups in ’s compound promote π-π stacking and planar molecular arrangements, which are absent in the target compound .

2.3 Pharmacological Potential

- Antimicrobial Activity: Pyrimidine derivatives with electron-withdrawing groups (e.g., fluorine) often exhibit enhanced antimicrobial potency. The target compound’s fluorophenoxy group may synergize with the acetamide moiety to disrupt microbial enzyme function .

- Pesticidal Applications: While flumetsulam’s triazolopyrimidine-sulfonamide structure is optimized for herbicidal use, the target compound’s methyl and fluorophenoxy groups could position it as a novel pesticide with a distinct mode of action .

Biological Activity

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 343.4 g/mol. The compound features a pyrimidine ring substituted with a fluorophenoxy group and an acetamide moiety, which may influence its biological interactions.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1788676-30-1 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, cytotoxicity tests on B16F10 melanoma cells showed that the compound induces apoptosis at concentrations as low as 5 µM after 48 hours of exposure .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cell survival and proliferation. Notably, it has been observed to modulate the expression of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the fluorophenoxy group seems to enhance its interaction with target proteins due to increased lipophilicity and electron-withdrawing effects, which may improve binding affinity .

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in B16F10 cells | |

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Mechanism | Modulates apoptotic pathways |

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to B16F10 cells at varying concentrations (0, 1, 5, and 10 µM). Results showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP cleavage after 48 hours .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited MIC values of 32 µg/mL against both bacterial strains, demonstrating significant antibacterial potential comparable to traditional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide in academic research?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyrimidine ring. For example, microwave-assisted synthesis (80–120°C, 15–30 min) using N-(2-halophenoxy)acetamide precursors and fluorinated pyrimidine intermediates in polar aprotic solvents like DMF or DMSO, with K₂CO₃ as a base. Yields >80% are achievable under optimized conditions, as demonstrated in analogous pyrimidine-acetamide syntheses . Purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry and packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using Mo-Kα radiation (λ = 0.71073 Å) is recommended. Data collection at 298 K with SHELXL (for refinement) and Olex2 (for visualization) can achieve R-factors <0.05. Challenges include resolving fluorine positional disorder; anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis are critical for validating intermolecular interactions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- FT-IR : Confirm acetamide C=O stretch (~1650 cm⁻¹) and pyrimidine C-N vibrations (~1550 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) should show acetamide NH (~10.2 ppm) and pyrimidine aromatic protons (δ 6.5–8.0 ppm). ¹⁹F NMR can verify the fluorophenoxy group (δ -110 to -120 ppm).

- LC-MS : ESI+ mode for molecular ion peak (expected m/z ~320–330) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in pyrimidine-acetamide derivatives?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrimidine 4-position to enhance binding to hydrophobic enzyme pockets.

- Pharmacophore Mapping : Use Schrödinger’s Maestro or AutoDock to model interactions with target proteins (e.g., kinases).

- In Vitro Assays : Test antifungal/antibacterial activity via MIC assays (Candida albicans, Staphylococcus aureus) and cytotoxicity (HeLa cells) to prioritize derivatives .

Q. What strategies address discrepancies in biological activity data between computational predictions and experimental results?

- Methodological Answer :

- Data Validation : Cross-check docking scores (Glide SP/XP) with experimental IC₅₀ values. Use molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding stability.

- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., fluconazole for antifungal studies) .

Q. How can researchers optimize the compound’s solubility and bioavailability for preclinical studies?

- Methodological Answer :

- Co-crystallization : Use succinic acid or L-arginine as co-formers to enhance aqueous solubility.

- Lipinski’s Rule Compliance : Calculate logP (<5), topological polar surface area (TPSA <140 Ų), and hydrogen bond donors/acceptors.

- In Silico ADMET : Predict pharmacokinetics using SwissADME or ADMETLab 2.0 .

Data Analysis and Technical Challenges

Q. What crystallographic refinement protocols are recommended for resolving disorder in the fluorophenoxy moiety?

- Methodological Answer : In SHELXL, apply PART and SUMP instructions to model fluorine disorder across two sites. Use ISOR restraints to limit thermal motion anisotropy. Validate with difference Fourier maps (Fₒ−F꜀ >0.3 eÅ⁻³) and R₁/wR₂ convergence (<5% divergence) .

Q. How should researchers interpret conflicting NMR coupling constants for the pyrimidine ring protons?

- Methodological Answer : Perform 2D-COSY and NOESY experiments to resolve vicinal coupling (³JHH) and spatial proximities. For dynamic effects (e.g., ring puckering), variable-temperature NMR (VT-NMR) from 25°C to 60°C can reveal conformational exchange .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.